4,6-dimethylbenzene-1,3-diol

Catalog No.
S3435316
CAS No.
615-89-4
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dimethylbenzene-1,3-diol

CAS Number

615-89-4

Product Name

4,6-dimethylbenzene-1,3-diol

IUPAC Name

4,6-dimethylbenzene-1,3-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9-10H,1-2H3

InChI Key

IYDQSPIOJHDHHO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)O)C

Canonical SMILES

CC1=CC(=C(C=C1O)O)C
  • Organic Synthesis

    As a dihydroxybenzene derivative, 4,6-Dimethylresorcinol possesses reactive hydroxyl groups that could be useful in various organic synthesis reactions. These reactions might involve condensation, acylation, or etherification to create new molecules with specific properties .

  • Medicinal Chemistry

    The presence of hydroxyl groups also suggests potential for 4,6-Dimethylresorcinol to act as a scaffold for drug discovery. By attaching various functional groups to the molecule, researchers could investigate its interaction with biological targets relevant to disease states .

  • Material Science

    Compounds with diol functionalities can be useful precursors for the development of polymers or coordination complexes. 4,6-Dimethylresorcinol might be explored in this context for the creation of novel materials with specific characteristics .

4,6-dimethylbenzene-1,3-diol, also known as 2,4-dimethylresorcinol, is an organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of approximately 138.16 g/mol. This compound features two hydroxyl groups (-OH) located at the 1 and 3 positions of a benzene ring that is additionally substituted with two methyl groups at the 4 and 6 positions. It appears as a white to pale yellow solid and has a melting point of around 126 °C and a boiling point of approximately 267 °C .

The compound is classified under various chemical databases, including PubChem (CID: 69452) and Chemsrc (CAS Number: 615-89-4), which provide detailed information about its physical and chemical properties .

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones. This reaction is significant in synthetic organic chemistry for creating more complex molecules.
  • Acylation: The hydroxyl groups can react with acyl chlorides or anhydrides to form esters, which are useful in various applications including pharmaceuticals.
  • Esterification: The compound can react with carboxylic acids to form esters, which may have different properties compared to the parent diol.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4,6-dimethylbenzene-1,3-diol exhibits various biological activities. It has been studied for its potential antioxidant properties, which can help mitigate oxidative stress in biological systems. Additionally, compounds similar to this one have shown antimicrobial activity against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and cosmetics .

Several methods are available for synthesizing 4,6-dimethylbenzene-1,3-diol:

  • Alkylation of Resorcinol: This method involves the alkylation of resorcinol using methyl iodide or another alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  • Direct Hydroxylation: Starting from dimethylbenzene (xylene), hydroxylation can be achieved using oxidizing agents like hydrogen peroxide in acidic conditions.
  • Reduction of Corresponding Ketones: The reduction of specific ketones that contain the desired substituents can also yield this diol.

These synthetic routes allow for the production of 4,6-dimethylbenzene-1,3-diol with varying degrees of purity and yield.

The applications of 4,6-dimethylbenzene-1,3-diol span several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or active ingredient in medicinal formulations.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products.
  • Industrial Chemicals: It can be utilized as an intermediate in the synthesis of dyes and other organic compounds.

These diverse applications underscore its importance in both commercial and research settings.

Studies on the interactions of 4,6-dimethylbenzene-1,3-diol with other compounds have shown that it can participate in hydrogen bonding due to its hydroxyl groups. This property may enhance its solubility in polar solvents and influence its reactivity with other organic molecules. Furthermore, research into its interactions with biological macromolecules suggests it could affect enzyme activity or cellular processes through competitive inhibition or modulation .

Several compounds share structural similarities with 4,6-dimethylbenzene-1,3-diol. Here are some notable ones:

Compound NameMolecular FormulaKey Features
ResorcinolC₆H₆O₂A simpler diol with two hydroxyl groups at positions 1 and 3.
2,4-DimethylphenolC₈H₁₀OContains one hydroxyl group and two methyl groups; used as an antiseptic.
2-MethylresorcinolC₇H₈O₂Similar structure but lacks one methyl group; used in dye synthesis.
2-Hydroxy-4-methylphenolC₇H₈O₂Another derivative with one hydroxyl group; exhibits similar biological activities.

The uniqueness of 4,6-dimethylbenzene-1,3-diol lies in its specific arrangement of functional groups that provide distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1.9

Dates

Last modified: 04-14-2024

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